molecular formula C14H13NO2 B14835708 2-Amino-3-benzylbenzoic acid

2-Amino-3-benzylbenzoic acid

Cat. No.: B14835708
M. Wt: 227.26 g/mol
InChI Key: VJRZCXBUTMOJDV-UHFFFAOYSA-N
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Description

2-Amino-3-benzylbenzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an amino group (-NH2) and a benzyl group (-CH2C6H5) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-benzylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 3-benzylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions.

    Purification: The resulting this compound is purified through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-benzylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

2-Amino-3-benzylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: It is employed in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-benzylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylbenzoic acid: Similar structure but with a methyl group instead of a benzyl group.

    2-Amino-3-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a benzyl group.

    2-Amino-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a benzyl group.

Uniqueness

2-Amino-3-benzylbenzoic acid is unique due to the presence of the benzyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-amino-3-benzylbenzoic acid

InChI

InChI=1S/C14H13NO2/c15-13-11(7-4-8-12(13)14(16)17)9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,17)

InChI Key

VJRZCXBUTMOJDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C(=O)O)N

Origin of Product

United States

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